Benazepril hydrochloride
Overview
Description
Benazepril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure . It is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart . Upon ingestion, this compound is converted into its active form, benazeprilat, which exerts the therapeutic effects .
Scientific Research Applications
Benazepril hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Biochemical Pathways
The inhibition of ACE leads to decreased plasma angiotensin II, which inhibits the angiotensin II-mediated vasoconstriction and aldosterone-secretion pathways . This results in vasodilation, increased excretion of sodium and water, and a reduction in plasma volume, which collectively decrease blood pressure .
Pharmacokinetics
Benazepril hydrochloride is rapidly absorbed, with a bioavailability of 37% . It is extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis . The elimination of benazeprilat from plasma is biphasic, with mean initial and terminal half-lives of 3.0 and 17.3 hours, respectively . Benazepril is 96.7% protein-bound, while benazeprilat is 95.3% protein-bound . The drug is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . By inhibiting the formation of angiotensin II, this compound helps relax blood vessels, allowing blood to flow more easily, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in patients with renal impairment, peak benazeprilat levels and initial half-life increase, and time to steady state may be delayed . Therefore, the dosage of this compound may need to be adjusted in such patients .
Safety and Hazards
Future Directions
Benazepril is used to treat hypertension, congestive heart failure, and chronic renal failure . Upon cleavage of its ester group by the liver, benazepril is converted into its active form benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . It continues to be a subject of research and its use may expand in the future .
Biochemical Analysis
Biochemical Properties
Benazepril hydrochloride plays a significant role in biochemical reactions within the body. It interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby helping to lower blood pressure .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell signaling pathways, particularly those involved in vasoconstriction and blood pressure regulation . By inhibiting ACE, it reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ACE and inhibiting its activity. This prevents the conversion of angiotensin I to angiotensin II, reducing the effects of this potent vasoconstrictor and leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that it can effectively reduce proteinuria and improve diabetic nephropathy by decreasing ANGPTL-4 expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving diabetic nephropathy (DN) rat models, it was found that this compound treatment led to significant improvements in proteinuria, urea, creatinine, triglycerides, and total cholesterol levels .
Metabolic Pathways
This compound is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway in the body. It interacts with the angiotensin-converting enzyme (ACE) in this pathway, inhibiting its activity and thereby affecting the levels of angiotensin II .
Subcellular Localization
The subcellular localization of this compound is not explicitly described in the literature. As an ACE inhibitor, it is expected to interact with ACE, which is found on the surface of endothelial cells, particularly in the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benazepril hydrochloride involves several steps. One common method starts with ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. These compounds undergo reduction ammoniation, recrystallization resolution, and hydrolysis to form the final product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, this compound is prepared by combining the active component with auxiliaries such as fillers, adhesives, disintegrating agents, and lubricants like magnesium stearate. The mixture is then granulated, coated, and compressed into tablets . This method ensures the stability and quality of the medication during storage and use.
Chemical Reactions Analysis
Types of Reactions: Benazepril hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester group in this compound is hydrolyzed by esterases in the liver to form benazeprilat.
Oxidation: this compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Major Products Formed: The primary product formed from the hydrolysis of this compound is benazeprilat, the active metabolite responsible for its therapeutic effects .
Comparison with Similar Compounds
Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Uniqueness of Benazepril Hydrochloride: this compound is unique due to its high potency, favorable side effect profile, and stability. It is often preferred for its rapid onset of action and long duration of effect, making it suitable for once-daily dosing .
Properties
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-FKLPMGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045922 | |
Record name | Benazepril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>69.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86541-74-4, 866541-74-4 | |
Record name | Benazepril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benazepril hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benazepril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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